Iodine monobromide (IBr) is a highly versatile, solid-state interhalogen compound that functions as a precise source of electrophilic iodine (I+) and nucleophilic bromide (Br-). Operating at the critical reactivity nexus between elemental iodine and iodine monochloride, IBr provides a tunable Lewis acidic profile that is essential for controlled halogen-bond catalysis and highly diastereoselective iodobrominations [1]. Beyond its established role in advanced organic synthesis and analytical chemistry (such as the Hanus method for iodine value determination), IBr has emerged as a high-value precursor additive in optoelectronics. In this capacity, it effectively manages halogen anion vacancies and suppresses precursor oxidation, making it a critical procurement target for scaling next-generation thin-film technologies and improving manufacturing reproducibility [2].
Substituting Iodine monobromide with its closest interhalogen analog, Iodine monochloride (ICl), introduces severe processability and selectivity penalties. ICl is a fuming liquid at room temperature (melting point 27.2 °C) that requires rigorous handling protocols to manage its choking vapors and highly corrosive nature, whereas IBr is a stable solid (melting point 42 °C) that allows for precise benchtop weighing[1]. Chemically, ICl's aggressive Lewis acidity often leads to over-chlorination or degradation of sensitive substrates, while elemental iodine (I2) lacks the requisite electrophilicity to drive challenging cyclizations or complexations [2]. In materials science applications, substituting IBr with pure I2 or Br2 fails to provide the dual-halide stoichiometric balance required to simultaneously passivate both iodide and bromide vacancies in mixed-halide perovskite lattices, resulting in rapid precursor degradation and lower device efficiency [3].
The physical properties of interhalogens dictate their manufacturability and handling requirements. Iodine monobromide is a dark red crystalline solid at standard room temperature, melting at 42 °C. In stark contrast, iodine monochloride melts at 27.2 °C, existing as a fuming, choking liquid under typical laboratory and production conditions[1]. This physical difference dramatically impacts procurement and process engineering, as IBr can be weighed and transferred as a solid, eliminating the need for the specialized vapor-handling and corrosion-resistant liquid-dosing infrastructure required for ICl[2].
| Evidence Dimension | Melting point and physical state at 25 °C |
| Target Compound Data | IBr: Solid, melting point 42 °C, manageable vapor pressure |
| Comparator Or Baseline | ICl: Liquid, melting point 27.2 °C, fuming and choking vapors |
| Quantified Difference | 14.8 °C higher melting point, ensuring solid-state handling at standard room temperature |
| Conditions | Standard ambient temperature and pressure (SATP) |
Solid-state handling significantly reduces the engineering controls, safety risks, and equipment degradation associated with dosing highly reactive interhalogens.
In the industrial scale-up of perovskite solar cells (PSCs), precursor solution aging via halogen anion oxidation is a major bottleneck. The introduction of IBr into the precursor solution promotes a reverse oxidation reaction and directly compensates for X-anion loss in the lattice. Quantitative studies demonstrate that IBr-modified perovskite solutions maintain stability for 14 days, yielding devices with a Power Conversion Efficiency (PCE) of up to 24.82% and retaining 89% of their initial efficiency after 400 hours of operation [1]. Unmodified baseline solutions rapidly degrade, leading to significantly lower PCEs and higher hysteresis due to unpassivated halogen vacancies [2].
| Evidence Dimension | Precursor shelf-life and resulting Power Conversion Efficiency (PCE) |
| Target Compound Data | IBr-modified precursor: 14-day solution stability, 24.82% PCE |
| Comparator Or Baseline | Unmodified baseline precursor: Rapid aging, sub-20% PCE, higher hysteresis |
| Quantified Difference | Extension of usable ink shelf-life to 14 days with an absolute PCE boost to >24% |
| Conditions | Solution-processed perovskite films (Cs/FA based) under standard operational testing (400 h) |
Extending precursor shelf-life to 14 days while boosting efficiency solves a critical reproducibility and yield bottleneck in commercial PSC manufacturing.
For the synthesis of complex pharmaceutical intermediates, the choice of electrophilic halogen source dictates both yield and stereochemical purity. IBr provides an optimized level of Lewis acidity (ranked strictly as ICl > IBr > I2) [1]. When applied to the electrophilic cyclization of homoallylic t-butyl carbonates at low temperatures, IBr induces highly efficient ring closure with significantly superior diastereoselectivity compared to elemental iodine (I2) [2]. While ICl is often too aggressive, leading to competitive side reactions or substrate degradation, IBr's intermediate electrophilicity ensures clean conversion.
| Evidence Dimension | Diastereoselectivity and reaction efficiency in homoallylic carbonate cyclization |
| Target Compound Data | IBr: High diastereoselectivity and clean conversion at low temperatures |
| Comparator Or Baseline | I2: Lower diastereoselectivity; ICl: Prone to over-reaction and degradation |
| Quantified Difference | Optimal balance of I+ donation without the destructive over-reactivity of ICl or the sluggishness of I2 |
| Conditions | Low-temperature cyclization in toluene or methylene chloride |
Maximizing diastereomeric excess directly reduces downstream purification costs and improves overall yield in active pharmaceutical ingredient (API) synthesis.
Directly leveraging its ability to suppress halogen anion oxidation and passivate lattice defects, IBr is the optimal additive for commercial perovskite precursor inks. It extends the operational shelf-life of the solution to 14 days and enables large-area module efficiencies exceeding 24%, making it indispensable for scalable thin-film photovoltaic manufacturing[1].
In synthetic routes requiring the electrophilic cyclization of sensitive substrates (such as homoallylic carbonates), IBr is the reagent of choice. Its intermediate Lewis acidity provides the necessary electrophilic iodine (I+) to drive the reaction with high stereocontrol, avoiding the aggressive degradation caused by ICl and the poor selectivity associated with elemental iodine [2].
IBr is highly effective as a tunable Lewis acid in halogen-bond catalysis. Because its Lewis acidity sits precisely between ICl and I2, it forms stable, well-defined bidentate complexes with Lewis bases. This property is utilized to mediate highly selective ring-opening copolymerizations where precise control over the electrophilic activation site is required [3].
Corrosive;Irritant